5-phenyl-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isoxazole-3-carboxamide
Description
Properties
IUPAC Name |
5-phenyl-N-[2-[4-(4-phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N8O2/c36-27(23-17-24(37-32-23)20-7-3-1-4-8-20)28-11-12-35-26-22(18-31-35)25(29-19-30-26)34-15-13-33(14-16-34)21-9-5-2-6-10-21/h1-10,17-19H,11-16H2,(H,28,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZCZOYRFRMDVNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC=NC4=C3C=NN4CCNC(=O)C5=NOC(=C5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
The preparation of 5-phenyl-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isoxazole-3-carboxamide typically involves a multi-step synthetic route. The process may begin with the synthesis of intermediate compounds, such as 4-phenylpiperazine and pyrazolo[3,4-d]pyrimidine derivatives. These intermediates are then coupled under specific reaction conditions, often involving the use of coupling reagents, solvents, and catalysts.
Industrial Production Methods:
In an industrial setting, the synthesis of this compound would be optimized for scalability. This could involve the use of continuous flow reactors, which enhance reaction efficiency and yield. Key considerations would include cost-effectiveness, environmental impact, and safety protocols.
Chemical Reactions Analysis
Types of Reactions:
5-phenyl-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isoxazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: : This can be achieved using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: : Involves reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: : Nucleophilic or electrophilic substitution reactions can occur, particularly on the phenyl rings.
Common Reagents and Conditions:
Oxidation: : Hydrogen peroxide (H₂O₂) in acetic acid.
Reduction: : Sodium borohydride (NaBH₄) in ethanol.
Substitution: : Halogenated solvents and bases like potassium carbonate (K₂CO₃).
Major Products:
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
5-phenyl-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isoxazole-3-carboxamide has diverse applications in scientific research:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Investigated for its potential as a biochemical probe.
Medicine: : Explored for its therapeutic potential in treating diseases, particularly in the field of oncology and neurology.
Industry: : Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism by which 5-phenyl-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isoxazole-3-carboxamide exerts its effects involves interaction with specific molecular targets and pathways:
Molecular Targets: : It may bind to receptor proteins, enzymes, or DNA, altering their function.
Pathways Involved: : Can modulate signaling pathways involved in cell proliferation, apoptosis, or neurotransmission.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Key Observations:
Core Structure Variability: The target compound’s pyrazolo[3,4-d]pyrimidine core is shared with Example 53 , but differs from pyrazole () or pyrimido-pyrimidinone () backbones. This core is associated with kinase inhibition and ATP-binding pocket interactions.
Substituent Effects :
- Piperazine Derivatives : The target’s 4-phenylpiperazine contrasts with the methylpiperazine in Compound 3e . Phenyl groups may enhance CNS receptor affinity, while methylpiperazine could improve solubility.
- Halogenation : Fluorine and chlorine atoms (Examples 53 and 5 ) increase lipophilicity and metabolic stability but may reduce solubility.
Carboxamide Linkers: The ethyl-linked isoxazole-3-carboxamide in the target compound differs from Example 53’s benzamide and ’s pyridylmethyl carboxamide.
Synthetic Routes: Example 53 utilized Suzuki-Miyaura coupling for boronic acid intermediates , a method applicable to the target compound’s synthesis.
Research Findings and Implications
- Activity Predictions : The target’s combination of phenylpiperazine and isoxazole-carboxamide may synergize CNS receptor modulation (e.g., 5-HT1A/D2) and kinase inhibition, though direct activity data are lacking.
- Physicochemical Trade-offs : Compared to Example 53, the absence of fluorine atoms in the target compound may improve aqueous solubility but reduce membrane permeability.
Biological Activity
5-phenyl-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isoxazole-3-carboxamide is a synthetic compound notable for its complex structure, which includes phenyl, piperazine, pyrazolo[3,4-d]pyrimidine, and isoxazole components. This combination suggests potential therapeutic applications in various biological contexts, particularly in oncology and neurology.
Structural Characteristics
The compound's structure can be broken down into several key components:
- Phenyl Group : Often associated with enhancing lipophilicity and biological activity.
- Piperazine Moiety : Frequently found in pharmacologically active compounds, known for its role in receptor interaction.
- Pyrazolo[3,4-d]pyrimidine Framework : This heterocyclic structure has been linked to anti-inflammatory and anticancer properties.
- Isoxazole Ring : Contributes to the compound's stability and potential activity against specific biological targets.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds similar to this compound. For instance:
- Cell Line Studies : Compounds derived from pyrazole structures have shown significant cytotoxicity against various cancer cell lines. For example, derivatives have demonstrated IC50 values ranging from 0.01 µM to 49.85 µM against MCF7 and A549 cells respectively, indicating potent growth inhibition and potential for further development as anticancer agents .
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:
- Inhibition of Kinases : Similar compounds have been shown to inhibit Aurora-A kinase, a critical regulator of cell division. Inhibition of this kinase can lead to cell cycle arrest and apoptosis in cancer cells .
- Induction of Apoptosis : The ability to induce programmed cell death has been observed in related compounds, suggesting that this compound may also possess this capability.
Research Findings
Several studies have explored the biological activity of pyrazole derivatives with similar structures:
| Compound | Target | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF7 | 0.01 | |
| Compound B | A549 | 49.85 | |
| Compound C | NCI-H460 | 0.39 | |
| Compound D | CDK2 | 0.95 nM |
These findings suggest a promising avenue for developing new anticancer therapies based on the structural motifs present in this compound.
Case Study 1: Anticancer Efficacy
A recent study evaluated a series of pyrazole derivatives for their anticancer efficacy against various human cancer cell lines. The results indicated that compounds with structural similarities to our target compound exhibited significant antiproliferative effects, leading researchers to explore modifications that could enhance potency and selectivity.
Case Study 2: Receptor Interaction
In another study focusing on piperazine-based compounds, researchers found that modifications to the piperazine ring could significantly alter binding affinities for dopamine receptors. This suggests that the piperazine component in our target compound may also influence its pharmacological profile, potentially making it a candidate for neurological applications.
Q & A
Q. What are the key considerations in designing a synthetic route for this compound?
A multi-step synthesis approach is typically employed, starting with the preparation of the pyrazolo[3,4-d]pyrimidine core. Key steps include cyclization using phosphorus oxychloride (for pyrimidine ring formation) and coupling reactions to introduce the phenylpiperazine and isoxazole-carboxamide moieties. Reaction conditions (e.g., reflux in DMF or ethanol) and purification via column chromatography are critical to achieving high yields (>70%) and purity (>95%) .
Q. Which analytical techniques are most reliable for confirming the compound’s structure?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying substituent positions and connectivity. X-ray crystallography (e.g., CCDC deposition) provides definitive structural confirmation, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. For example, distinct aromatic proton signals in ¹H NMR (δ 7.0–8.5 ppm) and carbonyl carbons (δ ~165 ppm) in ¹³C NMR are diagnostic .
Q. What are common impurities encountered during synthesis, and how can they be addressed?
Impurities often arise from incomplete coupling reactions (e.g., unreacted pyrimidine intermediates) or byproducts from side reactions (e.g., over-alkylation). Reverse-phase HPLC or preparative TLC can isolate the target compound. For example, a purity of ≥98% is achievable using gradient elution with dichloromethane/methanol .
Q. What purification methods are recommended for this compound?
Normal-phase silica gel chromatography (ethyl acetate/hexane gradients) is effective for intermediate purification. For final purification, recrystallization from ethanol or acetonitrile yields crystalline solids. Purity ≥99% can be confirmed via HPLC with UV detection at 254 nm .
Advanced Research Questions
Q. How can researchers optimize reaction yields during the introduction of the phenylpiperazine moiety?
Yield optimization requires careful control of stoichiometry (1.2–1.5 equivalents of phenylpiperazine), temperature (80–100°C), and catalyst selection (e.g., K₂CO₃ for SN2 reactions). Microwave-assisted synthesis reduces reaction time (2–4 hours vs. 12 hours conventionally) while maintaining yields >80% .
Q. What strategies resolve contradictions between computational docking and experimental binding data?
Discrepancies may arise from conformational flexibility or solvation effects. Molecular Dynamics (MD) simulations (e.g., 100 ns trajectories) can identify dominant binding poses. Validate with orthogonal assays like Isothermal Titration Calorimetry (ITC) to measure binding affinity (Kd). Ensure compound purity (>95%) via LC-MS to exclude inactive impurities .
Q. How does modifying substituents on the phenyl ring affect biological activity?
Structure-Activity Relationship (SAR) studies show that electron-withdrawing groups (e.g., -Cl, -F) at the phenyl ring’s para position enhance kinase inhibition (IC₅₀ values <100 nM). In contrast, methoxy groups reduce potency due to steric hindrance. Comparative assays using analogs with varied substituents are critical .
Q. What in vitro models are appropriate for assessing kinase inhibition potential?
Use recombinant kinase assays (e.g., ADP-Glo™ for JAK2 or EGFR) to measure IC₅₀. Cell-based models like Ba/F3 cells expressing kinase mutants (e.g., T315I BCR-ABL) validate target engagement. Dose-response curves (0.1–10 µM) and Western blotting for phospho-targets confirm mechanism .
Q. How can researchers determine binding kinetics using surface plasmon resonance (SPR)?
Immobilize the target kinase on a CM5 sensor chip via amine coupling. Inject compound dilutions (1 nM–10 µM) and analyze association/dissociation rates (ka/kd) using Biacore T200 software. A steady-state affinity model calculates KD values, with triplicate runs ensuring reproducibility .
Q. What challenges arise in achieving enantiomeric purity, and how can they be mitigated?
Chiral impurities (<1%) may form during piperazine ring functionalization. Use chiral stationary phases (e.g., Chiralpak AD-H) for HPLC separation. Asymmetric synthesis with chiral auxiliaries (e.g., Evans’ oxazolidinones) or enzymatic resolution (lipases) can enhance enantiomeric excess (ee >99%) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
